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Compound Name: 2-Cyclohepten-1-ol

Cat. No.: B8601870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Cyclohepten-1-ol, a cyclic allylic alcohol, possesses a stereogenic center at the carbon

atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-2-cyclohepten-1-ol and

(S)-2-cyclohepten-1-ol. The spatial arrangement of the substituents around this chiral center

dictates the molecule's interaction with other chiral entities, a critical consideration in the fields

of stereoselective synthesis and drug development. This technical guide provides a

comprehensive overview of the stereoisomerism of 2-cyclohepten-1-ol, including its synthesis,

enantiomeric resolution, and characterization. Detailed experimental protocols for the

enzymatic kinetic resolution of racemic 2-cyclohepten-1-ol are presented, along with methods

for the determination of enantiomeric excess.

Introduction to the Chirality of 2-Cyclohepten-1-ol
Chirality, the property of a molecule being non-superimposable on its mirror image, is a

fundamental concept in stereochemistry with profound implications in pharmacology and

material science. 2-Cyclohepten-1-ol (C7H12O) is a chiral molecule due to the presence of an

asymmetric carbon atom (C1), the carbon to which the hydroxyl group is attached. This results

in the existence of two stereoisomers that are enantiomers of each other:

(1R)-cyclohept-2-en-1-ol
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(1S)-cyclohept-2-en-1-ol

These enantiomers exhibit identical physical properties such as boiling point, melting point, and

solubility in achiral solvents. However, they differ in their interaction with plane-polarized light,

rotating it in opposite directions. This property is known as optical activity. Furthermore,

enantiomers can exhibit significantly different biological activities and metabolic fates when

interacting with the chiral environment of a biological system.

Physicochemical Properties of 2-Cyclohepten-1-ol
Stereoisomers
While extensive experimental data for the individual enantiomers of 2-cyclohepten-1-ol are not

widely reported in the literature, computed properties and data for the racemic mixture provide

a foundational understanding.

Property
Racemic 2-
Cyclohepten-1-ol

(1R)-cyclohept-2-
en-1-ol (Computed)

(1S)-cyclohept-2-
en-1-ol (Computed)

Molecular Formula C7H12O C7H12O C7H12O

Molecular Weight 112.17 g/mol 112.17 g/mol 112.17 g/mol

IUPAC Name cyclohept-2-en-1-ol
(1R)-cyclohept-2-en-

1-ol[1]

(1S)-cyclohept-2-en-1-

ol

CAS Number 4096-38-2[2] 79646-48-3[1] Not available

Boiling Point Data not available Data not available Data not available

Specific Rotation

([α]D)
0° Data not available Data not available

Synthesis and Enantiomeric Resolution
The preparation of enantiomerically enriched 2-cyclohepten-1-ol typically involves two key

stages: the synthesis of the racemic mixture and its subsequent resolution into individual

enantiomers.
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Synthesis of Racemic 2-Cyclohepten-1-ol
Racemic 2-cyclohepten-1-ol can be synthesized via the reduction of 2-cyclohepten-1-one.

2-Cyclohepten-1-one

Racemic_2-Cyclohepten-1-ol

Reduction (e.g., NaBH4)

Click to download full resolution via product page

Caption: Synthesis of Racemic 2-Cyclohepten-1-ol.

Enzymatic Kinetic Resolution
Kinetic resolution is a widely employed technique for the separation of enantiomers. This

method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or

reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols

due to their enantioselectivity.

The principle of lipase-catalyzed kinetic resolution of racemic 2-cyclohepten-1-ol involves the

selective acylation of one enantiomer, leaving the other unreacted. For many cyclic secondary

alcohols, lipases preferentially acylate the (R)-enantiomer.
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Racemic 2-Cyclohepten-1-ol

(R)-2-Cyclohepten-1-ol

Lipase

(S)-2-Cyclohepten-1-ol

(R)-2-Cycloheptenyl Acetate

Faster reaction

(S)-2-Cyclohepten-1-ol
(unreacted)

Slower reaction

Acyl Donor
(e.g., Vinyl Acetate)

Click to download full resolution via product page

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Experimental Protocols
Synthesis of Racemic 2-Cyclohepten-1-ol
Materials:

2-Cyclohepten-1-one

Sodium borohydride (NaBH4)

Methanol

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl)

Anhydrous magnesium sulfate (MgSO4)

Procedure:
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Dissolve 2-cyclohepten-1-one in methanol in a round-bottom flask and cool the solution to 0

°C in an ice bath.

Slowly add sodium borohydride to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Remove the methanol under reduced pressure.

Extract the aqueous residue with diethyl ether (3 x 50 mL).

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield racemic 2-
cyclohepten-1-ol. Purify further by column chromatography if necessary.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-
Cyclohepten-1-ol
Materials:

Racemic 2-cyclohepten-1-ol

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

Acyl donor (e.g., vinyl acetate)

Anhydrous organic solvent (e.g., hexane or toluene)

Silica gel for column chromatography

Procedure:

To a solution of racemic 2-cyclohepten-1-ol in the chosen anhydrous organic solvent, add

the immobilized lipase.
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Add vinyl acetate to the mixture.

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction

progress by gas chromatography (GC) or thin-layer chromatography (TLC).

The reaction is typically stopped at approximately 50% conversion to achieve high

enantiomeric excess for both the unreacted alcohol and the formed ester.

Once the desired conversion is reached, filter off the immobilized enzyme.

Concentrate the filtrate under reduced pressure.

Separate the unreacted alcohol from the ester by column chromatography on silica gel.

Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved alcohol and the corresponding ester can be

determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

HPLC system equipped with a UV detector.

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-

H or Chiralpak AD-H).

Procedure:

Prepare standard solutions of the racemic alcohol and the resolved samples in the mobile

phase.

The mobile phase is typically a mixture of hexane and isopropanol. The exact ratio should be

optimized for baseline separation of the enantiomers.

Inject the samples onto the chiral column and monitor the elution profile with the UV detector.

The two enantiomers will have different retention times.
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Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%)

= [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Signaling Pathways and Biological Relevance
Currently, there is a lack of specific information in the scientific literature detailing the

involvement of 2-cyclohepten-1-ol or its enantiomers in specific signaling pathways or their

use as key intermediates in the development of drugs targeting such pathways. The primary

interest in this compound and its stereoisomers lies in its utility as a chiral building block in

asymmetric synthesis.

Conclusion
The stereoisomers of 2-cyclohepten-1-ol represent valuable chiral synthons for the

construction of complex molecules. While the synthesis of the racemic compound is

straightforward, the separation of its enantiomers requires stereoselective techniques.

Enzymatic kinetic resolution, particularly using lipases, offers an efficient and environmentally

benign method for obtaining the (R) and (S) enantiomers in high optical purity. The detailed

protocols provided in this guide serve as a practical resource for researchers engaged in the

synthesis and application of these chiral building blocks. Further investigation into the biological

activities of the individual enantiomers may reveal novel applications in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8601870#chirality-and-stereoisomers-of-2-
cyclohepten-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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